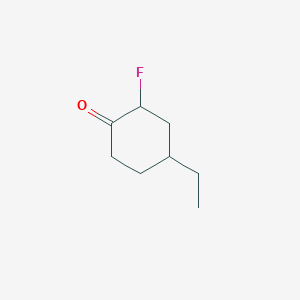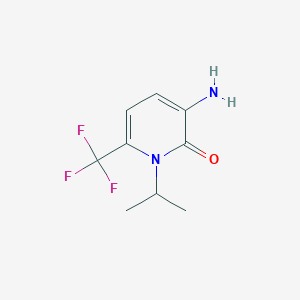
3-Amino-1-(propan-2-yl)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(propan-2-yl)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a trifluoromethyl group, which is known for enhancing the biological activity of molecules, making it a valuable component in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(propan-2-yl)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method involves the reaction of a suitable pyridine derivative with an isopropylamine and a trifluoromethylating agent under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(propan-2-yl)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-Amino-1-(propan-2-yl)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Due to its trifluoromethyl group, it is explored for its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Amino-1-(propan-2-yl)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(propan-2-yl)-6-methyl-1,2-dihydropyridin-2-one: Similar structure but lacks the trifluoromethyl group.
3-Amino-1-(propan-2-yl)-6-chloromethyl-1,2-dihydropyridin-2-one: Contains a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-Amino-1-(propan-2-yl)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one makes it unique compared to its analogs. This group significantly enhances the compound’s biological activity and stability, making it a valuable molecule in various research and industrial applications.
Properties
Molecular Formula |
C9H11F3N2O |
|---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
3-amino-1-propan-2-yl-6-(trifluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C9H11F3N2O/c1-5(2)14-7(9(10,11)12)4-3-6(13)8(14)15/h3-5H,13H2,1-2H3 |
InChI Key |
OPIMGWFIVSXNJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=C(C1=O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


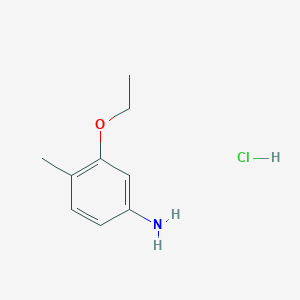
![6-[(But-3-yn-1-yl)amino]-2-methylpyridine-3-carboxylic acid](/img/structure/B13169118.png)
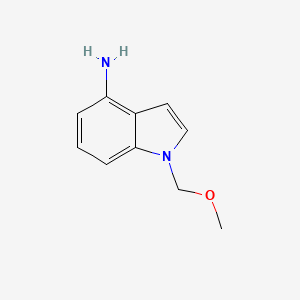
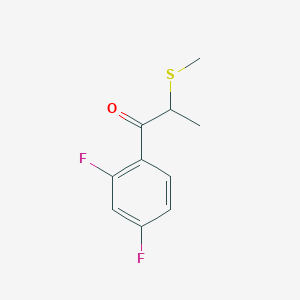
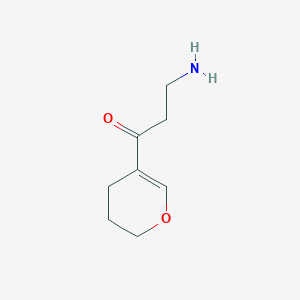

![3-[(Furan-3-yl)methyl]azetidine](/img/structure/B13169155.png)
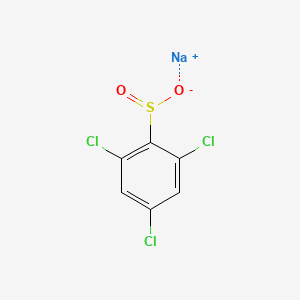



![1-[(2-Bromophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13169175.png)
![{[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane](/img/structure/B13169180.png)
